molecular formula C8H11ClN2O2S B1274293 3-amino-4-chloro-N,N-dimethylbenzenesulfonamide CAS No. 100313-81-3

3-amino-4-chloro-N,N-dimethylbenzenesulfonamide

Cat. No.: B1274293
CAS No.: 100313-81-3
M. Wt: 234.7 g/mol
InChI Key: PWRXATZJIMUAHA-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N,N-dimethylbenzenesulfonamide: is an organic compound with the molecular formula C8H11ClN2O2S It is characterized by the presence of an amino group, a chloro substituent, and a sulfonamide group attached to a benzene ring

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial infections or cancer.

    Biological Probes: Used in the design of probes for studying biological systems.

Industry:

    Material Science:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-chloro-N,N-dimethylbenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 4-chloro-N,N-dimethylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the meta position relative to the chloro substituent.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The amino group can undergo electrophilic substitution reactions, such as acylation or sulfonylation, to form various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The amino group can participate in coupling reactions, such as diazotization followed by coupling with phenols or amines.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like iron powder and hydrochloric acid.

Major Products:

    Acylated or Sulfonylated Derivatives: Formed through electrophilic substitution.

    Oxidized or Reduced Products: Depending on the specific oxidizing or reducing conditions used.

    Coupled Products: Formed through diazotization and subsequent coupling reactions.

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N,N-dimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The presence of the amino and sulfonamide groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing its activity and specificity.

Comparison with Similar Compounds

    4-Chloro-N,N-dimethylbenzenesulfonamide: Lacks the amino group, resulting in different reactivity and applications.

    3-Amino-N,N-dimethylbenzenesulfonamide:

    4-Amino-N,N-dimethylbenzenesulfonamide: The position of the amino group is different, leading to variations in reactivity and applications.

Uniqueness: 3-Amino-4-chloro-N,N-dimethylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

3-amino-4-chloro-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-11(2)14(12,13)6-3-4-7(9)8(10)5-6/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRXATZJIMUAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397078
Record name 3-Amino-4-chloro-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100313-81-3
Record name 3-Amino-4-chloro-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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